molecular formula C22H20N6O3S B13354778 2-methyl-3-{6-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine

2-methyl-3-{6-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine

Cat. No.: B13354778
M. Wt: 448.5 g/mol
InChI Key: DOLZRBDRENUQFD-CMDGGOBGSA-N
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Description

2-methyl-3-{6-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine is a complex heterocyclic compound It features multiple functional groups and fused ring systems, making it a molecule of interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-{6-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine typically involves multi-step reactions. The process begins with the preparation of the imidazo[1,2-a]pyridine core, followed by the introduction of the triazolo[3,4-b][1,3,4]thiadiazole moiety through cyclization reactions. The final step involves the addition of the trimethoxyphenyl group via a Heck reaction or similar coupling method. Reaction conditions often include the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) or acetonitrile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to accommodate larger quantities of starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-{6-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or electrophiles like alkyl halides for alkylation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-methyl-3-{6-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-methyl-3-{6-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives: These compounds share the triazolo[3,4-b][1,3,4]thiadiazole moiety and exhibit similar biological activities.

    Imidazo[1,2-a]pyridine derivatives: Compounds with the imidazo[1,2-a]pyridine core are known for their diverse pharmacological properties.

Uniqueness

2-methyl-3-{6-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine is unique due to its combination of functional groups and fused ring systems, which contribute to its distinct chemical properties and potential applications. The presence of the trimethoxyphenyl group further enhances its biological activity and specificity.

Properties

Molecular Formula

C22H20N6O3S

Molecular Weight

448.5 g/mol

IUPAC Name

3-(2-methylimidazo[1,2-a]pyridin-3-yl)-6-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C22H20N6O3S/c1-13-19(27-10-6-5-7-17(27)23-13)21-24-25-22-28(21)26-18(32-22)9-8-14-11-15(29-2)20(31-4)16(12-14)30-3/h5-12H,1-4H3/b9-8+

InChI Key

DOLZRBDRENUQFD-CMDGGOBGSA-N

Isomeric SMILES

CC1=C(N2C=CC=CC2=N1)C3=NN=C4N3N=C(S4)/C=C/C5=CC(=C(C(=C5)OC)OC)OC

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C3=NN=C4N3N=C(S4)C=CC5=CC(=C(C(=C5)OC)OC)OC

Origin of Product

United States

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